Cas no 2228028-15-5 ((2S)-1-(oxan-3-yl)propan-2-ol)

(2S)-1-(オキサン-3-イル)プロパン-2-オールは、キラルなオキサン環とヒドロキシル基を有する有用な中間体です。光学活性を有するため、不斉合成における重要な構築ブロックとして機能します。オキサン環の立体構造により、分子の剛性と配向性が向上し、特定の反応場面で高い位置選択性を発揮します。ヒドロキシル基はさらに誘導体化が可能で、多様な官能基変換への応用が期待できます。特に医薬品中間体や機能性材料の合成において、立体化学的制御が必要な場面で有用性が認められています。高い純度と安定性を兼ね備えており、実験室規模から工業的生産まで幅広く利用可能です。

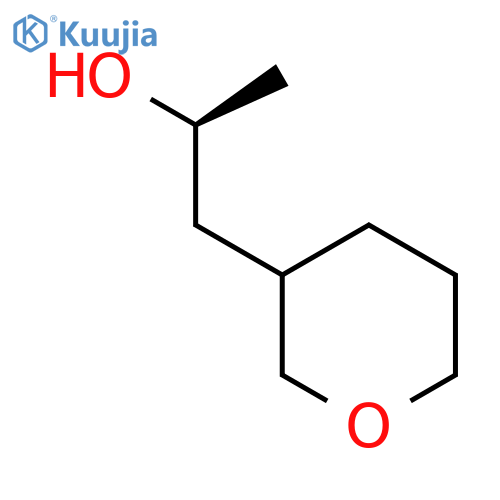

(2S)-1-(oxan-3-yl)propan-2-ol structure

商品名:(2S)-1-(oxan-3-yl)propan-2-ol

(2S)-1-(oxan-3-yl)propan-2-ol 化学的及び物理的性質

名前と識別子

-

- (2S)-1-(oxan-3-yl)propan-2-ol

- 2228028-15-5

- EN300-1784110

-

- インチ: 1S/C8H16O2/c1-7(9)5-8-3-2-4-10-6-8/h7-9H,2-6H2,1H3/t7-,8?/m0/s1

- InChIKey: WCMUDWUVLABFLM-JAMMHHFISA-N

- ほほえんだ: O1CCCC(C1)C[C@H](C)O

計算された属性

- せいみつぶんしりょう: 144.115029749g/mol

- どういたいしつりょう: 144.115029749g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 93.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 29.5Ų

(2S)-1-(oxan-3-yl)propan-2-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1784110-0.25g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 0.25g |

$1381.0 | 2023-09-19 | ||

| Enamine | EN300-1784110-0.1g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 0.1g |

$1320.0 | 2023-09-19 | ||

| Enamine | EN300-1784110-5g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 5g |

$4349.0 | 2023-09-19 | ||

| Enamine | EN300-1784110-5.0g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 5g |

$4349.0 | 2023-06-02 | ||

| Enamine | EN300-1784110-1g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 1g |

$1500.0 | 2023-09-19 | ||

| Enamine | EN300-1784110-10g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 10g |

$6450.0 | 2023-09-19 | ||

| Enamine | EN300-1784110-0.5g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 0.5g |

$1440.0 | 2023-09-19 | ||

| Enamine | EN300-1784110-1.0g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 1g |

$1500.0 | 2023-06-02 | ||

| Enamine | EN300-1784110-2.5g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 2.5g |

$2940.0 | 2023-09-19 | ||

| Enamine | EN300-1784110-0.05g |

(2S)-1-(oxan-3-yl)propan-2-ol |

2228028-15-5 | 0.05g |

$1261.0 | 2023-09-19 |

(2S)-1-(oxan-3-yl)propan-2-ol 関連文献

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

2228028-15-5 ((2S)-1-(oxan-3-yl)propan-2-ol) 関連製品

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1189426-16-1(Sulfadiazine-13C6)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量